molecular formula C27H35FN2O8 B2944147 N-(3,4-dimethoxyphenethyl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1396557-53-1

N-(3,4-dimethoxyphenethyl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate

Cat. No.: B2944147
CAS No.: 1396557-53-1
M. Wt: 534.581
InChI Key: UNMWWQWXXCTPDM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a fluorobenzyl group and a dimethoxyphenethyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the piperidine ring.

    Attachment of the Dimethoxyphenethyl Group: The dimethoxyphenethyl group is attached through a Friedel-Crafts alkylation reaction.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the intermediate with acetic anhydride or a similar reagent.

    Oxalate Formation: Finally, the oxalate salt is formed by reacting the compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halides, nucleophiles, electrophiles, under various conditions depending on the desired substitution.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A simpler analog with similar structural features.

    N-(4-fluorobenzyl)piperidine: Shares the piperidine and fluorobenzyl moieties.

    Dimethoxyphenethylamine derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

N-(3,4-dimethoxyphenethyl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate is unique due to its combination of functional groups and structural complexity, which may confer distinct chemical and biological properties compared to simpler analogs.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33FN2O4.C2H2O4/c1-30-23-8-5-19(15-24(23)31-2)9-12-27-25(29)16-28-13-10-21(11-14-28)18-32-17-20-3-6-22(26)7-4-20;3-1(4)2(5)6/h3-8,15,21H,9-14,16-18H2,1-2H3,(H,27,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMWWQWXXCTPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)F)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35FN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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